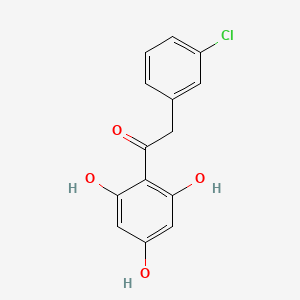

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

Description

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a trihydroxyphenyl group attached to an ethanone backbone

Properties

Molecular Formula |

C14H11ClO4 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |

InChI |

InChI=1S/C14H11ClO4/c15-9-3-1-2-8(4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 |

InChI Key |

UDMLVGSGFGXFEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=C(C=C2O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one typically involves the condensation of 3-chlorobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit antioxidant properties. The presence of the trihydroxyphenyl group in 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The chlorophenyl group may enhance the lipophilicity of the molecule, facilitating its penetration into microbial membranes .

Anticancer Activity

Recent studies have suggested that derivatives of this compound can induce apoptosis in cancer cells. For instance, research on related compounds has demonstrated their ability to suppress key signaling pathways involved in cell survival and proliferation, such as the RAS-ERK and AKT pathways . This suggests that this compound may have similar anticancer properties.

Biochemical Research

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for enzyme inhibition studies. Hydroxylated phenolic compounds are known to interact with enzymes involved in metabolic pathways. Investigating its effect on specific enzymes could provide insights into its mechanism of action and potential therapeutic uses .

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a precursor for creating novel derivatives with enhanced biological activities. Modifications to the hydroxyl groups or the chlorophenyl moiety could lead to compounds with improved efficacy against various diseases .

Material Science Applications

Polymer Chemistry

Due to its reactive functional groups, this compound can be utilized in polymer chemistry for developing new materials with specific properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength due to the presence of phenolic structures .

Nanotechnology

The compound's unique properties may also find applications in nanotechnology. It could be used in the synthesis of nanoparticles or nanocomposites that exhibit specific optical or electronic properties beneficial for sensors or drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

- 2-(3-Methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

- 2-(3-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one

Uniqueness

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties

Biological Activity

2-(3-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an aromatic ketone notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound's structure, featuring both a chlorophenyl and a trihydroxyphenyl group, suggests a variety of interactions with biological systems that merit detailed investigation.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H11ClO4 |

| Molecular Weight | 278.69 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=C(C=C2O)O)O |

Synthesis

The synthesis typically involves the condensation of 3-chlorobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a base like sodium hydroxide, under elevated temperatures to yield the desired product. This method can be optimized for higher yields and purity in industrial applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that certain hydroxylated aromatic compounds can inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity and interference with metabolic processes .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

A comparative analysis with similar compounds revealed that those containing hydroxyl groups showed enhanced efficacy against cancer cells due to their ability to form hydrogen bonds with cellular targets .

Case Studies

-

Case Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of several derivatives of trihydroxyphenyl ethanones against human cancer cell lines. The results indicated that this compound exhibited an EC50 value significantly lower than many tested analogs, suggesting superior potency . -

Antimicrobial Activity Assessment :

Another research project focused on the antimicrobial properties of various phenolic compounds, including this specific ketone. The findings demonstrated effective inhibition against Gram-positive bacteria at concentrations as low as 10 µg/mL, indicating a promising lead for further drug development .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation and survival.

- ROS Generation : Induction of oxidative stress through ROS production can trigger apoptotic pathways in cancer cells.

- Membrane Disruption : The hydrophobic nature of the chlorophenyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.